molecular formula C5H5BrN2O2 B15068877 2-Bromo-4-methyloxazole-5-carboxamide

2-Bromo-4-methyloxazole-5-carboxamide

Cat. No.: B15068877
M. Wt: 205.01 g/mol
InChI Key: ITPUXIRLHPMZPV-UHFFFAOYSA-N
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Description

2-Bromo-4-methyloxazole-5-carboxamide is a heterocyclic compound with the molecular formula C5H5BrN2O2. It is part of the oxazole family, which is known for its significant role in medicinal chemistry due to its biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyloxazole-5-carboxamide typically involves the bromination of 4-methyloxazole-5-carboxamide. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives .

Scientific Research Applications

2-Bromo-4-methyloxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-Bromo-4-methyloxazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyloxazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

2-Bromo-4-methyloxazole-5-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom at the 2-position, a methyl group at the 4-position, and a carboxamide functional group at the 5-position of the oxazole ring. Its unique structural characteristics position it as a promising candidate for various therapeutic applications, particularly in medicinal chemistry.

The molecular formula of this compound is C5_5H6_6BrN3_3O. The presence of nitrogen and oxygen within its oxazole ring contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC5_5H6_6BrN3_3O
Molecular Weight200.02 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors essential for microbial growth.

Interaction Studies

Interaction studies using molecular docking simulations have suggested that this compound binds effectively to various biological targets. These studies are crucial for elucidating its potential therapeutic mechanisms and guiding further research into its applications in treating infections and possibly other diseases.

Case Studies and Research Findings

  • Antimicrobial Screening : A series of derivatives based on oxazole structures, including this compound, were synthesized and screened for antimicrobial activity. Results showed promising growth inhibition against multiple bacterial strains, suggesting potential for development as an antimicrobial agent.
  • Molecular Docking Analysis : Computational studies have indicated that this compound interacts with target proteins involved in metabolic pathways. These findings highlight its potential as a lead compound for further pharmacological development.
  • Comparative Analysis with Similar Compounds : When compared to other oxazole derivatives, such as 2-Bromooxazole-4-carboxylic acid and Methyl 2-bromo-4-methyloxazole-5-carboxylate, this compound shows distinct biological properties that may be attributed to its specific functional groups.

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Molecular DockingPotential interactions with metabolic enzymes
Comparative AnalysisUnique properties compared to similar oxazole compounds

Properties

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

2-bromo-4-methyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C5H5BrN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9)

InChI Key

ITPUXIRLHPMZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Br)C(=O)N

Origin of Product

United States

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